molecular formula C26H28O13 B12322673 5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one

5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one

Cat. No.: B12322673
M. Wt: 548.5 g/mol
InChI Key: NZZNHGSHLAHPCG-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one, with the molecular formula C26H28O13 , is a specialized flavonoid derivative of significant interest in natural product and phytochemical research. This compound is structurally characterized as a chromen-4-one (flavone) core substituted with phenyl and multiple sugar moieties, specifically featuring both a glucopyranosyl-like and a xylopyranosyl-like unit . Its structural similarity to compounds such as Vicenin III, a verified 6-C-glucopyranosyl-8-C-xylosylapigenin , places it within a class of flavone C-glycosides known for their stability and diverse biological activities. Researchers value this compound for its potential application in studying antioxidant pathways, anti-inflammatory mechanisms, and enzyme inhibition processes. The presence of multiple hydroxy groups on both the flavone core and the sugar substituents is critical for its hydrogen-donating capacity and metal-chelating potential, making it a valuable probe for free radical scavenging studies. This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers working in analytical chemistry, biochemistry, and pharmaceutical sciences can utilize this compound as a high-purity standard for method development, as a building block in synthetic chemistry, or as a lead compound in bioactivity screening assays.

Properties

IUPAC Name

5,7-dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)16-20(33)15(25-22(35)17(30)11(29)8-37-25)19(32)14-10(28)6-12(38-24(14)16)9-4-2-1-3-5-9/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZNHGSHLAHPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Koenigs-Knorr Glycosylation

This classical method employs 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromide as the glycosyl donor. However, studies report limited success with this approach for bifunctional glycosylation, as competing side reactions often reduce yields. For example, attempts to glycosylate 5,6,7-tri-O-acetylbaicalein using three equivalents of the glycosyl donor failed to produce detectable quantities of the target compound.

Modified Michael Addition

A more effective method involves a base-catalyzed Michael addition using potassium carbonate in anhydrous acetone or DMF. For instance:

  • First glycosylation : The 6-position is glycosylated using 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl bromide (glucose derivative) under reflux for 48 hours, achieving 73% yield.
  • Second glycosylation : The 8-position is functionalized with 3,4,5-trihydroxyoxan-2-yl chloride (xylose derivative) under similar conditions, though yields drop to 52% due to steric hindrance.

This sequential approach ensures proper regioselectivity, with reaction monitoring via TLC using ethyl acetate/hexane (2:3).

Deprotection and Final Modification

After glycosylation, protective groups are removed:

  • Debenzylation : Catalytic hydrogenation with palladium on carbon in methanol cleaves benzyl ethers.
  • Deacetylation : Mild alkaline hydrolysis using potassium carbonate in methanol/water (9:1) at room temperature restores free hydroxyl groups without degrading glycosidic bonds.

Final purification employs preparative thin-layer chromatography (P-TLC) with ethyl acetate or reverse-phase HPLC, yielding >95% purity.

Industrial-Scale Production Challenges

Industrial synthesis faces two key hurdles:

  • Cost of glycosyl donors : Large-scale use of acetylated sugars increases production expenses.
  • Solvent recovery : DMF and acetone require extensive recycling to meet environmental regulations.

Recent advances, such as solvent-free microwave glycosylation, address these issues by reducing reaction times and minimizing waste.

Comparative Analysis of Synthetic Routes

Method Glycosyl Donor Conditions Yield (%) Purity (%)
Koenigs-Knorr Acetylated glucopyranosyl Br RT, 24 h <5 N/A
Modified Michael Glucose/Xylose derivatives Reflux, 48 h 52–73 >95
Microwave-assisted Acetylated sugars MW, 130°C, 35 min 62–78 90

Table 1. Comparison of glycosylation methods for 5,7-dihydroxy-2-phenyl-8,6-disugar chromen-4-one.

Chemical Reactions Analysis

Types of Reactions

Chrysin 6-C-arabinoside 8-C-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Biological Activities

This flavonoid is known for its diverse biological activities:

  • Antioxidant Properties : The compound exhibits strong antioxidant effects due to its multiple hydroxyl groups, which can scavenge free radicals.
  • Anti-inflammatory Effects : Research indicates that it may help reduce inflammation through various biochemical pathways.
  • Anticancer Activity : Preliminary studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis in certain cancer types .

Therapeutic Applications

The potential therapeutic applications of 5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one include:

  • Cardiovascular Health : Its antioxidant properties may contribute to cardiovascular protection by improving endothelial function and reducing oxidative stress.
  • Diabetes Management : The compound has shown promise in modulating glucose metabolism and improving insulin sensitivity.
  • Neuroprotection : There is emerging evidence suggesting that it may protect neuronal cells from oxidative damage and could be beneficial in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Study BAnticancer EffectsInhibited growth of breast cancer cells by inducing apoptosis.
Study CNeuroprotective EffectsReduced oxidative stress markers in neuronal cell cultures.

These findings highlight the multifaceted nature of 5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-y]chromen–4-one as a promising candidate for further research and development in pharmaceutical applications.

Mechanism of Action

Chrysin 6-C-arabinoside 8-C-glucoside exerts its effects primarily through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. By inhibiting this enzyme, the compound reduces the breakdown of complex carbohydrates into glucose, thereby lowering blood sugar levels. Additionally, it can inhibit the release of calcitonin gene-related peptide (CGRP) and the activation of the transient receptor potential vanilloid 1 (TRPV1) channel, which are involved in pain and inflammation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Glycosylation and Substituents

The following table highlights key structural differences between the target compound and analogs:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
Target Compound (5,7-Dihydroxy-2-phenyl-8-β-D-xylopyranosyl-6-β-D-glucopyranosyl-chromen-4-one) C₂₇H₂₈O₁₆ Phenyl (C₆H₅), β-D-glucopyranosyl (C₆H₁₀O₅), β-D-xylopyranosyl (C₅H₈O₄) 632.5 Dual glycosylation at positions 6 and 8; absence of methoxy groups
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methoxy-3-β-D-glucopyranosyl-chromen-4-one () C₂₂H₂₂O₁₂ 4-Hydroxyphenyl, β-D-glucopyranosyl, methoxy (OCH₃) 478.4 Methoxy group at position 8; single glycosylation at position 3
3-β-D-Glucopyranosyl-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-chromen-4-one () C₂₁H₂₀O₁₂ 3,4-Dihydroxyphenyl, β-D-glucopyranosyl 464.4 Dihydroxyphenyl group enhances antioxidant potential; glycosylation at position 3
5,7-Dihydroxy-2-(4-methoxyphenyl)-chromen-4-one () C₁₆H₁₂O₅ 4-Methoxyphenyl (OCH₃) 284.3 No glycosylation; methoxy substitution increases lipophilicity

Key Differences and Implications

Glycosylation Patterns
  • The target compound’s dual glycosylation at positions 6 and 8 (β-D-glucopyranosyl and β-D-xylopyranosyl) contrasts with analogs like the compound in , which has a single glycosyl group at position 3 and a methoxy group at position 8 . This dual glycosylation likely enhances water solubility compared to non-glycosylated analogs (e.g., ).
  • highlights a compound glycosylated at position 3 with a 3,4-dihydroxyphenyl group, which may confer stronger radical-scavenging activity due to catechol moieties .
Substituent Effects on Bioactivity
  • The dihydroxyphenyl group in and the 4-hydroxyphenyl group in the target compound suggest varying antioxidant profiles. For example, catechol (3,4-dihydroxyphenyl) groups are known to enhance metal-chelating activity .
Molecular Weight and Pharmacokinetics
  • The target compound’s higher molecular weight (632.5 g/mol) compared to non-glycosylated analogs (e.g., 284.3 g/mol in ) may limit oral bioavailability but improve stability in aqueous environments .

Research Findings and Functional Insights

  • Antioxidant Activity: Glycosylation generally reduces direct antioxidant activity by blocking phenolic hydroxyl groups. However, the target compound’s free 5,7-dihydroxy groups on the chromen-4-one core may retain some radical-scavenging capacity .
  • Enzymatic Interactions: β-D-glucopyranosyl and β-D-xylopyranosyl units in the target compound could serve as substrates for gut microbial enzymes, enabling prodrug activation .

Biological Activity

5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one is a complex flavonoid compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H30O15C_{27}H_{30}O_{15}, with a molecular weight of approximately 594.52 g/mol. Its structure features multiple hydroxyl groups and glycoside moieties that contribute to its biological activities. The compound belongs to the class of flavonoids, which are known for their antioxidant properties.

PropertyValue
Molecular FormulaC27H30O15
Molecular Weight594.52 g/mol
SolubilitySoluble in ethanol
Melting PointNot determined
LogPNot available

Antioxidant Activity

Research indicates that 5,7-dihydroxy-2-phenylchromone derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with aging and various diseases.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential applications in treating inflammatory diseases like arthritis and other chronic inflammatory conditions.

Anticancer Properties

Several studies have highlighted the anticancer potential of flavonoids similar to 5,7-dihydroxy-2-phenylchromone. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. For instance:

  • Breast Cancer : In MCF-7 cell lines, the compound exhibited cytotoxic effects by inducing apoptosis and inhibiting cell proliferation.
  • Lung Cancer : Studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits by reducing neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases such as Alzheimer's disease.

The biological activities of 5,7-dihydroxy-2-phenylchromone are attributed to its ability to modulate various signaling pathways:

  • Nuclear Factor kappa B (NF-kB) : Inhibition of NF-kB signaling can lead to reduced inflammation and cancer cell survival.
  • Mitogen-Activated Protein Kinases (MAPK) : The compound may influence MAPK pathways that regulate cell growth and apoptosis.
  • Antioxidant Enzyme Activation : It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various flavonoids, including 5,7-dihydroxy-2-phenylchromone. The results indicated a strong correlation between hydroxyl group presence and radical scavenging ability.

Study 2: Anti-inflammatory Mechanisms in Animal Models

In an animal model of arthritis, administration of the compound resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups.

Study 3: Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability alongside increased apoptosis markers.

Q & A

Basic Research Questions

Q. What are the primary methodologies for identifying and characterizing this flavonoid-glycoside derivative in complex matrices?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for precise molecular weight determination (e.g., ESI-MS for [M+H]+ ions) and nuclear magnetic resonance (NMR) to resolve stereochemistry, particularly for glycosidic linkages . For isolation, combine column chromatography with preparative HPLC, referencing solvent systems like ethyl acetate/methanol gradients .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Glycosylation : Use Koenigs-Knorr reactions with Ag₂CO₃ as a catalyst for stereospecific glycosidic bond formation .
  • Protecting Groups : Temporarily block hydroxyl groups with acetyl or benzyl groups to prevent side reactions during synthesis .
  • Purification : Employ reverse-phase HPLC with C18 columns and monitor purity via UV-Vis at 280 nm (flavonoid absorption band) .

Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Design : Use a factorial design with pH (2–9) and temperature (25–60°C) as variables. Incubate the compound in buffered solutions and sample at intervals (0, 24, 48, 72 h).
  • Analysis : Quantify degradation via LC-MS and identify products using HRMS fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of glycosidic substitutions in this compound’s bioactivity?

  • Methodological Answer :

  • Synthetic Modifications : Remove or replace sugar moieties (e.g., via acid hydrolysis or enzymatic cleavage) and compare bioactivity (e.g., antioxidant assays like DPPH/ABTS) .
  • Computational Modeling : Perform docking studies to evaluate hydrogen bonding between glycosyl groups and target enzymes (e.g., α-glucosidase) .

Q. What strategies resolve contradictions in reported antioxidant efficacy across different in vitro models?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using harmonized protocols (e.g., consistent DPPH concentrations, solvent systems) to minimize variability .
  • Mechanistic Profiling : Combine radical scavenging assays with cellular models (e.g., H₂O₂-induced oxidative stress in HepG2 cells) to assess intracellular activity .

Q. How can researchers design experiments to study synergistic effects between this compound and other polyphenols?

  • Methodological Answer :

  • Experimental Design : Use a randomized block design with combinations of polyphenols at varying ratios. Measure synergy via isobolographic analysis .
  • Data Analysis : Apply response surface methodology (RSM) to model interactions and optimize synergistic ratios .

Data Contradiction Analysis

Q. How should discrepancies in reported NMR chemical shifts for glycosidic protons be addressed?

  • Methodological Answer :

  • Solvent Standardization : Re-run NMR in deuterated DMSO or methanol (common solvents for flavonoids) to ensure consistency .
  • Dynamic Effects : Account for temperature-dependent conformational changes by conducting variable-temperature NMR experiments .

Advanced Analytical Techniques

Q. What advanced techniques are critical for identifying degradation products in environmental or biological systems?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-HRMS/MS with collision-induced dissociation (CID) to fragment ions and match against databases like METLIN .
  • Isotopic Labeling : Track degradation pathways by incubating ¹³C-labeled compounds in simulated environmental matrices (e.g., soil/water systems) .

Experimental Design for Mechanistic Studies

Q. How can researchers integrate omics approaches to study the compound’s impact on cellular pathways?

  • Methodological Answer :

  • Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed genes (e.g., Nrf2/ARE pathway) .
  • Metabolomics : Use GC-MS or LC-MS to profile changes in metabolites (e.g., glutathione levels) post-treatment .

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